Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 4-position and an amino-fluorophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-amino-2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino-fluorophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also interact with various receptors and enzymes, modulating their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(4-iodo-2-fluorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions compared to its halogen-substituted counterparts. This can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C11H10FN3O2 |
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Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)7-5-14-15(6-7)10-3-2-8(13)4-9(10)12/h2-6H,13H2,1H3 |
InChI Key |
AOVALQOGXULHBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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